molecular formula C24H19BrClNO4 B8097780 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine

Cat. No.: B8097780
M. Wt: 500.8 g/mol
InChI Key: QUOXHKMTKKZJPZ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of bromine and chlorine atoms on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This compound is used primarily in peptide synthesis and proteomics research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine typically involves multiple steps:

    Bromination and Chlorination: The phenylalanine derivative undergoes bromination and chlorination to introduce the bromine and chlorine atoms on the phenyl ring.

    Fmoc Protection: The amino group of the phenylalanine is protected using the Fmoc group. This step is crucial for preventing unwanted reactions during peptide synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Scientific Research Applications

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the compound can interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-5-bromo-2-chloro-L-phenylalanine: Similar in structure but with different positioning of the bromine and chlorine atoms.

    Fmoc-3-bromo-L-phenylalanine: Lacks the chlorine atom, making it less versatile in certain reactions.

Uniqueness

3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is unique due to the specific positioning of the bromine and chlorine atoms, which allows for selective reactions and modifications. This makes it a valuable tool in peptide synthesis and other research applications .

Properties

IUPAC Name

(2S)-3-(3-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrClNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOXHKMTKKZJPZ-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Br)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.